molecular formula C15H19NO5 B15094416 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid

2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid

Cat. No.: B15094416
M. Wt: 293.31 g/mol
InChI Key: ODABCKMSNZLGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, two methoxy groups, and a carboxylic acid group attached to a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and receptors, modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid: Similar structure but with a hydroxy group instead of an acetamido group.

    2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.

Uniqueness

2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is unique due to the presence of the acetamido group, which can significantly influence its biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-9(17)16-15(14(18)19)7-6-10-11(8-15)13(21-3)5-4-12(10)20-2/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

ODABCKMSNZLGFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCC2=C(C=CC(=C2C1)OC)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.